Cardiac Safety vs. AU 8918
PptT-IN-2 was specifically engineered to retain the on-target PptT inhibitory potency of the lead compound AU 8918 while minimizing inhibition of the cardiac ion channels Cav1.2 and Nav1.5. In head-to-head profiling conducted within the same study, AU 8918 demonstrated significant cardiotoxicity in cardiomyocyte assays (changes in beat rate, amplitude, and peak width) and inhibited both Cav1.2 and Nav1.5 channels. In contrast, PptT-IN-2 (compound 5k) exhibited markedly diminished ion channel inhibition, with the authors explicitly noting that 'inhibition of the ion channels is largely diminished' for this para-substituted analog [1]. This qualitative improvement in selectivity, achieved without sacrificing biochemical potency (IC50 remains 2.5 μM for both AU 8918 and PptT-IN-2), represents a critical differentiation for applications where confounding cardiotoxicity would obscure target-specific phenotypes [1][2].
| Evidence Dimension | Inhibition of cardiac ion channels Cav1.2 and Nav1.5 |
|---|---|
| Target Compound Data | Ion channel inhibition 'largely diminished' (qualitative assessment) |
| Comparator Or Baseline | AU 8918: demonstrable inhibition of Cav1.2 and Nav1.5; induced cardiotoxicity in cardiomyocyte assays |
| Quantified Difference | Not numerically quantified; qualitative improvement from 'demonstrated inhibition' to 'largely diminished' |
| Conditions | In vitro ion channel assays and cardiomyocyte contractility measurements as described in Ottavi et al. J Med Chem 2022 |
Why This Matters
For researchers investigating PptT biology in cardiac-relevant models or for those prioritizing compounds with cleaner safety pharmacology profiles, PptT-IN-2 provides a substantially reduced risk of confounding off-target ion channel effects compared to the parent AU 8918.
- [1] Ottavi S, et al. In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas. J Med Chem. 2022 Feb 10;65(3):1996-2022. doi: 10.1021/acs.jmedchem.1c01565. PMID: 35044775; PMCID: PMC8842310. View Source
- [2] Fig. 4. Inhibition of PptT through binding of 8918 to the Ppt channel in the active site. PMC6613350. View Source
